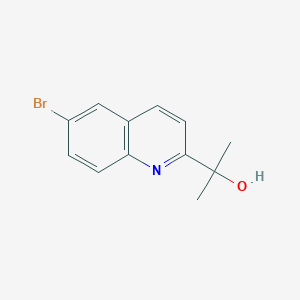
2-(6-Bromoquinolin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromoquinolin-2-yl)propan-2-ol is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromoquinolin-2-yl)propan-2-ol typically involves the bromination of quinoline followed by the introduction of a propanol group. One common method involves the following steps:
Bromination of Quinoline: Quinoline is treated with bromine in the presence of a suitable catalyst to introduce a bromine atom at the 6-position.
Introduction of Propanol Group: The brominated quinoline is then reacted with a suitable propanol derivative under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromoquinolin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of quinolin-2-ylpropan-2-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinolin-2-ylpropan-2-one.
Reduction: Formation of quinolin-2-ylpropan-2-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Bromoquinolin-2-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of diseases such as tuberculosis and malaria.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(6-Bromoquinolin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to the desired therapeutic effect. For example, it may inhibit the growth of bacteria by interfering with their DNA replication process.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloroquinolin-2-yl)propan-2-ol
- 2-(6-Fluoroquinolin-2-yl)propan-2-ol
- 2-(6-Methylquinolin-2-yl)propan-2-ol
Uniqueness
2-(6-Bromoquinolin-2-yl)propan-2-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s antimicrobial properties compared to its chloro, fluoro, and methyl analogs.
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
2-(6-bromoquinolin-2-yl)propan-2-ol |
InChI |
InChI=1S/C12H12BrNO/c1-12(2,15)11-6-3-8-7-9(13)4-5-10(8)14-11/h3-7,15H,1-2H3 |
InChI Key |
LFFQGQUOEWCUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=C(C=C1)C=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile](/img/structure/B13865315.png)
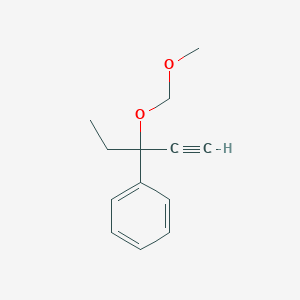

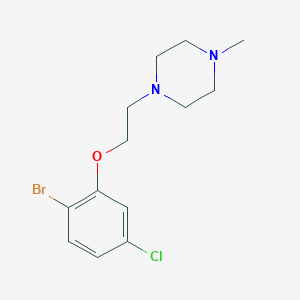

![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
![N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt](/img/structure/B13865365.png)

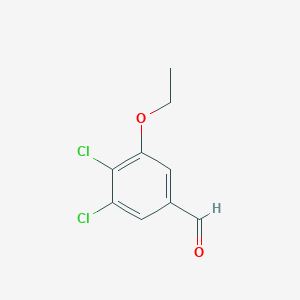
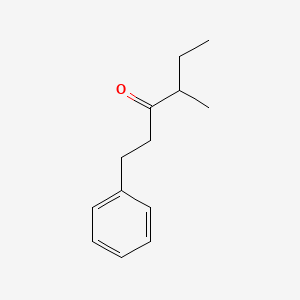
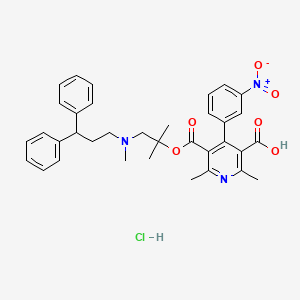

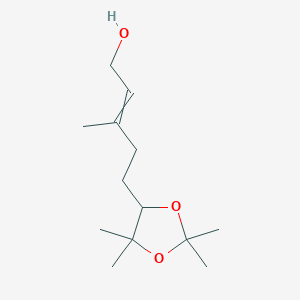
![[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13865390.png)
